

# Spectroscopic data (NMR, IR, MS) for Z-Arg-OH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-Arg-OH

Cat. No.: B554791

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of N $\alpha$ -Cbz-L-arginine (**Z-Arg-OH**)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N $\alpha$ -Cbz-L-arginine (**Z-Arg-OH**), a crucial building block in peptide synthesis and drug development. The data presented herein is a combination of experimentally derived values for the parent L-arginine molecule and predicted values for the N $\alpha$ -benzyloxycarbonyl (Z) protecting group based on established principles of spectroscopic analysis. This guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Chemical Structure and Properties

- Systematic Name: (2S)-2-[(Benzyloxy)carbonylamino]-5-(diaminomethylideneamino)pentanoic acid
- Common Names: **Z-Arg-OH**, N $\alpha$ -Cbz-L-arginine, N2-Carbobenzyloxy-L-arginine
- CAS Number: 1234-35-1[1]
- Molecular Formula: C<sub>14</sub>H<sub>20</sub>N<sub>4</sub>O<sub>4</sub>
- Molecular Weight: 308.33 g/mol [1][2]

## Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for **Z-Arg-OH**. The data for the arginine moiety is based on experimental values for L-arginine, while the shifts for the benzyloxycarbonyl group are predicted based on typical values for this protecting group.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment	Notes
~7.30-7.40	m	5H	Phenyl (C <sub>6</sub> H <sub>5</sub> )	Aromatic protons of the benzyloxycarbonyl group.
~7.1-7.2	br s	1H	Guanidino ( $\epsilon$ -NH)	Broad signal due to exchange.[3]
~5.10	s	2H	Benzyl (CH <sub>2</sub> )	Methylene protons of the benzyloxycarbonyl group.
~4.1-4.3	m	1H	$\alpha$ -CH	Shifted downfield due to the adjacent carbamate group.
~3.15	t	2H	$\delta$ -CH <sub>2</sub>	Protons adjacent to the guanidinium group.
~1.85	m	2H	$\beta$ -CH <sub>2</sub>	Diastereotopic protons of the arginine side chain.
~1.65	m	2H	$\gamma$ -CH <sub>2</sub>	Diastereotopic protons of the arginine side chain.

Solvent: D<sub>2</sub>O. Reference: TMS (external or calibrated to residual solvent signal).[4][5]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~175	Carboxyl (C=O)	Carbonyl carbon of the carboxylic acid.
~157	Guanidino (C)	Central carbon of the guanidinium group.
~156	Carbamate (C=O)	Carbonyl carbon of the Z-protecting group.
~137	Phenyl (C, quat.)	Quaternary carbon of the phenyl ring attached to the benzyl CH <sub>2</sub> .
~128-129	Phenyl (CH)	Aromatic carbons of the Z-group.
~67	Benzyl (CH <sub>2</sub> )	Methylene carbon of the Z-group.
~55	$\alpha$ -C	Alpha-carbon of the arginine backbone.
~41	$\delta$ -C	Delta-carbon of the arginine side chain.
~29	$\beta$ -C	Beta-carbon of the arginine side chain.
~25	$\gamma$ -C	Gamma-carbon of the arginine side chain.

Solvent: DMSO-d<sub>6</sub>. Reference: TMS (internal or calibrated to solvent signal).[1]

### Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3500-3200 (broad)	Strong	O-H Stretch (Carboxylic Acid)	Broad signal indicative of hydrogen bonding. [6]
3400-3100	Medium	N-H Stretch (Guanidinium & Carbamate)	Overlaps with O-H stretch.
3100-3000	Medium	C-H Stretch (Aromatic)	Characteristic of sp <sup>2</sup> C-H bonds.[7]
3000-2850	Medium	C-H Stretch (Aliphatic)	From the arginine side chain and benzyl CH <sub>2</sub> .
~1715	Strong	C=O Stretch (Carboxylic Acid)	Sharp and strong absorption.[8]
~1690	Strong	C=O Stretch (Carbamate)	Typical for urethane carbonyls.
~1670	Strong	C=N Stretch (Guanidinium)	Characteristic of the guanidinium group.[9]
1600-1475	Medium	C=C Stretch (Aromatic)	Skeletal vibrations of the phenyl ring.[7]
~1540	Strong	N-H Bend	Amide II band character from the carbamate.
1300-1000	Strong	C-O Stretch (Carbamate & Carboxylic Acid)	Strong absorptions from the ester-like and acid C-O bonds.[10]

Sample Preparation: KBr pellet or Nujol mull.

## Table 4: Mass Spectrometry Data (Predicted)

m/z Value	Ion Assignment	Notes
309.16	$[M+H]^+$	Protonated molecular ion, expected to be the base peak in ESI-MS.
265.17	$[M+H - CO_2]^+$	Loss of carbon dioxide from the carboxylic acid.
201.12	$[M+H - C_7H_7O]^+$	Loss of the benzyl group.
174.11	$[Arg+H]^+$	Cleavage of the carbamate bond, resulting in protonated arginine.
91.05	$[C_7H_7]^+$	Tropylium ion, characteristic fragment from the benzyl group.

Ionization Method: Electrospray Ionization (ESI), positive ion mode.[\[11\]](#)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Z-Arg-OH** in approximately 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of a reference standard such as TMS or rely on the residual solvent peak for calibration.[\[4\]](#)
- Instrument Setup:
  - Spectrometer: 300 MHz or higher field NMR spectrometer.
  - Probe: Standard 5 mm broadband probe.
  - Temperature: 25°C.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16-64 scans, depending on concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024-4096 scans, due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay (D1): 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the reference signal.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **Z-Arg-OH** with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a transparent pellet using a hydraulic press.
- Instrument Setup:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Detector: DTGS or MCT detector.

- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and collect the sample spectrum.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

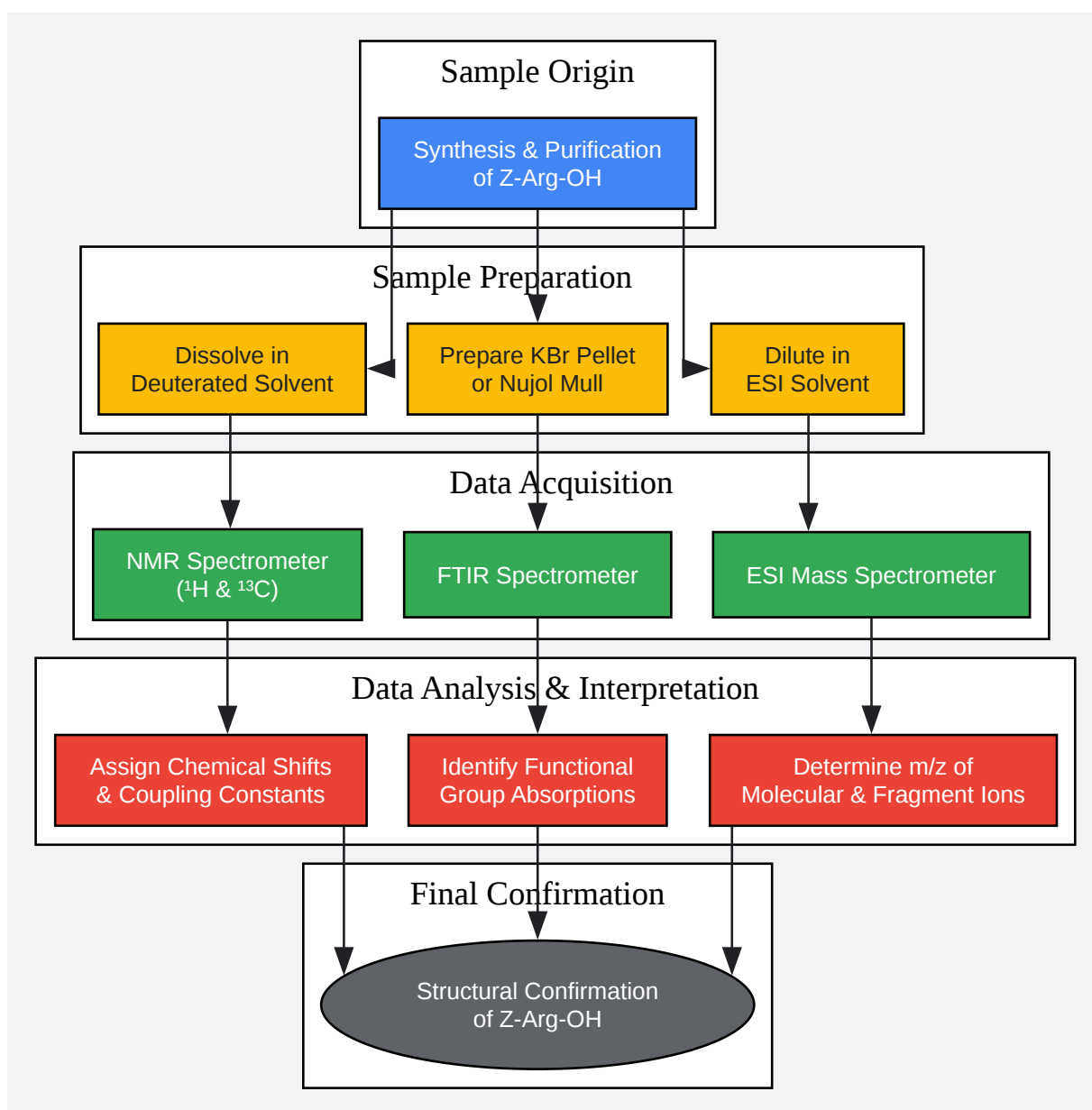
- Sample Preparation:
  - Prepare a stock solution of **Z-Arg-OH** at 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile 1:1).
  - Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  in the mobile phase solvent.
- Instrument Setup:
  - Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Ion Trap, or Orbitrap).[\[12\]](#)
  - Ionization Mode: ESI, positive ion mode.
- Data Acquisition (Direct Infusion):
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$  using a syringe pump.
  - Source Parameters: Optimize capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.



- Mass Range: Scan from  $m/z$  50 to 500.
- Data Processing: The mass spectrum is generated by averaging the scans over a stable infusion period. The resulting spectrum will show the mass-to-charge ratio ( $m/z$ ) of the ions generated.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a protected amino acid like **Z-Arg-OH**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization of **Z-Arg-OH**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Arginine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. rsc.org [rsc.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Z-Arg-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554791#spectroscopic-data-nmr-ir-ms-for-z-arg-oh]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)